3-(3,5-Dimethoxyphenyl)prop-2-enoic acid, also known as 3,5-dimethoxycinnamic acid, is a member of the hydroxycinnamic acid family, which is characterized by a phenylpropanoid structure. This compound is recognized for its unique substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. It has garnered interest in various scientific fields, particularly in organic chemistry and pharmacology.
This compound can be derived from natural sources and is often synthesized in laboratory settings for research purposes. It is structurally related to other compounds such as sinapic acid and ferulic acid, which are prevalent in various plants.
The synthesis of 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid can be achieved through various methods, primarily involving the condensation of appropriate precursors. A common synthetic route includes:
Technical details include controlling reaction conditions such as temperature and pH to optimize yield and selectivity.
The molecular structure of 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid features a prop-2-enoic acid backbone with two methoxy groups attached to the aromatic ring at positions 3 and 5.
3-(3,5-Dimethoxyphenyl)prop-2-enoic acid participates in several chemical reactions due to its functional groups:
Technical details involve understanding reaction mechanisms and conditions that favor specific pathways.
The mechanism of action for 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid largely pertains to its biological effects. It exhibits antioxidant properties and may influence various biochemical pathways:
Data from studies indicate its potential role in reducing oxidative stress and inflammation.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
3-(3,5-Dimethoxyphenyl)prop-2-enoic acid has several applications in scientific research:
3-(3,5-Dimethoxyphenyl)prop-2-enoic acid (a positional isomer of sinapinic acid) arises in plants through specialized enzymatic modifications within the phenylpropanoid pathway. The biosynthesis initiates with phenylalanine ammonia lyase (PAL), which deaminates L-phenylalanine to form trans-cinnamic acid. Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) yields p-coumaric acid. For the 3,5-dimethoxylated derivative, p-coumaric acid undergoes stepwise methylation and hydroxylation. Caffeic acid O-methyltransferase (COMT) transfers methyl groups from S-adenosylmethionine (SAM) to the 3- and 5-positions of the phenyl ring, forming ferulic acid and ultimately the 3,5-dimethoxylated structure [4] [7]. A final reduction by hydroxycinnamoyl-CoA reductase may occur, though dehydrogenation dominates for cinnamic acid derivatives.
This pathway is dynamically regulated in response to biotic stressors. Pathogen recognition triggers transcription factors (MYB, bZIP, WRKY) that upregulate PAL, COMT, and 4CL (4-coumarate-CoA ligase), channeling carbon flux toward defensive metabolites like the title compound [4]. Acorus calamus exemplifies this, where fungal elicitation enhances cinnamic acid derivative synthesis, including structurally similar dimethoxylated phenolics [1].
Table 1: Key Enzymes in Plant Biosynthesis of 3-(3,5-Dimethoxyphenyl)prop-2-enoic Acid
Enzyme | Function | Cofactor/Substrate |
---|---|---|
Phenylalanine ammonia lyase (PAL) | Deamination of L-phenylalanine to trans-cinnamic acid | L-Phenylalanine |
Cinnamate 4-hydroxylase (C4H) | Hydroxylation of cinnamic acid at C4 position | NADPH, O₂ |
4-Coumarate-CoA ligase (4CL) | Activation of hydroxycinnamates to CoA thioesters | ATP, CoA |
Caffeic acid O-methyltransferase (COMT) | Methylation of 3-/5-hydroxyl groups on phenyl ring | S-Adenosylmethionine (SAM) |
The shikimate pathway generates the core aromatic precursors for 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid. Phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) from central metabolism condense via 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) to form DAHP. After six enzymatic steps, this yields chorismate—the branch-point precursor for aromatic amino acids. Chorismate mutase converts chorismate to prephenate, which is then transaminated and dehydrogenated to form L-phenylalanine, the direct precursor for phenylpropanoids [4] [7].
Within the phenylpropanoid pathway, phenylalanine feeds into cinnamic acid derivatives through the PAL-mediated deamination. The hydroxycinnamoyl-CoA esters (e.g., p-coumaroyl-CoA, feruloyl-CoA) serve as critical intermediates for O-methyltransferases like COMT. The 3,5-dimethoxylation pattern requires two methylation events, likely involving caffeoyl-CoA O-methyltransferase (CCoAOMT) or COMT, depending on species-specific enzyme specificity [4]. Kinetic studies indicate COMT preferentially methylates the 5-position before the 3-position, though substrate channeling may optimize this sequence.
Figure: Metabolic Flux from Shikimate to Target Compound
Central Carbon Metabolism ↓ PEP + E4P → Shikimate Pathway → Chorismate → L-Phenylalanine ↓ Phenylpropanoid Pathway: L-Phenylalanine → Cinnamic acid → *p*-Coumaric acid → Ferulic acid → 3,5-Dimethoxylated acid
Microbial biosynthesis of 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid leverages engineered Escherichia coli or Saccharomyces cerevisiae strains expressing plant-derived enzymes. Key strategies include:
Table 2: Metabolic Engineering Approaches for Microbial Production
Strategy | Target | Example Modification | Outcome |
---|---|---|---|
Precursor Optimization | Phosphoenolpyruvate (PEP) | ptsG deletion + galP overexpression | 60 g/L DHS production [7] |
Erythrose-4-phosphate (E4P) | tktA overexpression | 25% increase in aromatic flux | |
Enzyme Engineering | COMT specificity | Directed evolution for 3,5-O-methylation | 4-fold ↑ activity on caffeic acid |
P450 activity | C4H:CPR fusion protein | 50% ↑ p-coumaric acid titer | |
Pathway Compartmentalization | Toxic intermediates | Peroxisomal localization of feruloyl-CoA | 2.1 g/L sinapinic acid in yeast [7] |
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